Ethenyl(prop-1-en-1-yl)propanedinitrile
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Overview
Description
Ethenyl(prop-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H6N2 It is characterized by the presence of both ethenyl and prop-1-en-1-yl groups attached to a propanedinitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(prop-1-en-1-yl)propanedinitrile typically involves the reaction of appropriate nitrile precursors under controlled conditions. One common method includes the reaction of ethenyl and prop-1-en-1-yl halides with malononitrile in the presence of a base. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethenyl and prop-1-en-1-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethenyl(prop-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethenyl(prop-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The ethenyl and prop-1-en-1-yl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: This compound has a similar nitrile core but different substituents.
(E)-Prop-1-en-1-yl propanedithioate: Another compound with a propanedinitrile core but different functional groups.
Uniqueness
Ethenyl(prop-1-en-1-yl)propanedinitrile is unique due to the presence of both ethenyl and prop-1-en-1-yl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
92014-36-3 |
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Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-ethenyl-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-3-5-8(4-2,6-9)7-10/h3-5H,2H2,1H3 |
InChI Key |
DICGTAPWHWDHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C=C)(C#N)C#N |
Origin of Product |
United States |
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